molecular formula C12H15NO4 B12002118 4-amino-5-oxo-5-phenylmethoxypentanoic acid

4-amino-5-oxo-5-phenylmethoxypentanoic acid

Cat. No.: B12002118
M. Wt: 237.25 g/mol
InChI Key: HFZKKJHBHCZXTQ-UHFFFAOYSA-N
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Description

4-amino-5-oxo-5-phenylmethoxypentanoic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of pentanoic acid, characterized by the presence of an amino group at the fourth position and a phenylmethoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-oxo-5-phenylmethoxypentanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-oxo-5-phenylmethoxypentanoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-oxo-5-phenylmethoxypentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-amino-5-oxo-5-phenylmethoxypentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-5-oxo-5-phenylmethoxypentanoic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-oxo-5-phenylmethoxypentanoic acid is unique due to the presence of both an amino group and a phenylmethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-amino-5-oxo-5-phenylmethoxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZKKJHBHCZXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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